1-Butoxy-4-chloro-2-iodobenzene

Description

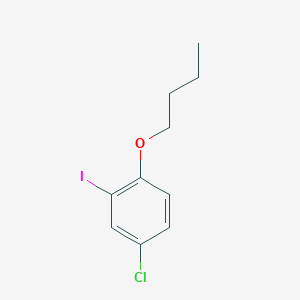

1-Butoxy-4-chloro-2-iodobenzene (C₁₀H₁₂ClIO) is a halogenated aromatic compound featuring a butoxy (-OC₄H₉), chloro (-Cl), and iodo (-I) substituent on a benzene ring. The compound’s molecular weight is 298.56 g/mol. Its structural complexity and electron-rich aromatic system make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for pharmaceuticals, agrochemicals, and advanced materials. The butoxy group enhances lipophilicity, which can influence solubility and bioavailability in drug development .

Properties

IUPAC Name |

1-butoxy-4-chloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCGZYHFYUKIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

A comparative analysis of 1-Butoxy-4-chloro-2-iodobenzene with similar compounds is provided below:

*CAS number inferred from structurally related compound in .

Key Observations:

- Substituent Effects : The butoxy group in this compound increases steric bulk and lipophilicity compared to analogues with smaller substituents (e.g., ethoxy or cyclopropyl). This may enhance membrane permeability in drug candidates but reduce solubility in polar solvents .

- Halogen Diversity : Compounds like 2-Bromo-1-chloro-4-iodobenzene replace butoxy with bromine, altering electronic properties. Bromine’s lower electronegativity compared to chlorine/iodine may shift reactivity in aromatic substitution reactions .

- Molecular Weight : The ethoxybenzyl derivative (C₁₆H₁₆ClIO) has the highest molecular weight (378.66 g/mol), likely influencing its crystallization behavior and thermal stability .

Commercial Availability and Purity

- 1-Butoxy-4-iodobenzene is available at 97% purity in research quantities (250 mg–5 g) .

- 2-Bromo-1-chloro-4-iodobenzene is offered in milligram-to-kilogram scales, emphasizing its utility in both academic and industrial settings .

- The ethoxybenzyl derivative is marketed by suppliers like CymitQuimica and Ningbo Inno Pharmchem, reflecting its commercial demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.